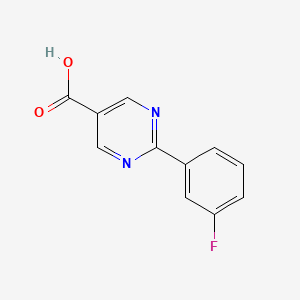

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPNEVXAPRDVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662743 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-24-0 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(3-Fluorophenyl)pyrimidine-5-carboxylic Acid

Executive Summary

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid represents a privileged scaffold in modern drug discovery, functioning as a critical building block for kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators. This biaryl system combines the electron-deficient nature of the pyrimidine ring with the metabolic robustness of a fluorinated phenyl group.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthesis protocols via Suzuki-Miyaura cross-coupling, and its strategic application in optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The integration of a fluorine atom at the meta-position of the phenyl ring significantly alters the electronic and lipophilic profile compared to the non-fluorinated parent.

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid |

| Common Name | 3-Fluoro-2-phenylpyrimidine-5-COOH |

| Molecular Formula | C₁₁H₇FN₂O₂ |

| Molecular Weight | 218.19 g/mol |

| SMILES | OC(=O)c1cnc(nc1)c2cccc(F)c2 |

| CAS Registry (Parent) | Note: Analogous to 122773-97-1 (Non-fluorinated) |

Physicochemical Properties (Experimental & Predicted)

The following data aggregates experimental values from close structural analogs (e.g., 2-phenylpyrimidine-5-carboxylic acid) and computational predictions for the 3-fluoro derivative.

| Parameter | Value | Technical Insight |

| pKa (Acid) | 3.2 – 3.5 (Pred.) | The pyrimidine ring is electron-withdrawing, increasing the acidity of the carboxyl group relative to benzoic acid (pKa ~4.2). |

| LogP | 2.1 – 2.4 | Fluorine substitution typically increases LogP by ~0.2–0.3 units compared to the parent (LogP ~1.9), improving membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~63 Ų | Favorable for oral bioavailability (Rule of Five compliant). |

| Melting Point | >240°C (Solid) | High lattice energy due to intermolecular H-bonding (dimer formation) and π-π stacking of the planar biaryl system. |

| Solubility | Low (aq. acid) / High (DMSO, basic buffer) | The free acid has poor aqueous solubility but dissolves readily as a carboxylate salt (pH > 7.4). |

Structural Analysis & Reactivity

Electronic Architecture

The pyrimidine ring acts as a strong electron-withdrawing group (EWG), pulling electron density from the attached phenyl ring.

-

C-2 Position: Highly activated for nucleophilic aromatic substitution (

) before coupling, but stable after the formation of the C-C biaryl bond. -

Carboxylic Acid (C-5): The C-5 position is electronically coupled to the N-atoms. The acid is a versatile handle for amide coupling to generate libraries of inhibitors.

-

3-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), deactivating the phenyl ring against oxidative metabolism (e.g., CYP450 oxidation) at the metabolically vulnerable 4-position.

Stability[2]

-

Thermal: Highly stable; resistant to decarboxylation under standard synthetic conditions (< 150°C).

-

Chemical: Resistant to hydrolysis. The C-C bond between rings is robust.

Synthesis Methodologies

The most reliable route to 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid is the Suzuki-Miyaura Cross-Coupling . This method allows for convergent synthesis and avoids the harsh conditions of de novo pyrimidine ring construction.

Protocol: Suzuki-Miyaura Coupling[10]

Reaction Scheme:

-

Starting Material A: Ethyl 2-chloropyrimidine-5-carboxylate (Commercial building block).

-

Starting Material B: 3-Fluorophenylboronic acid.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure:

-

Charge: In a reaction vial, combine Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv), 3-Fluorophenylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

-

Purge: Add 1,4-Dioxane/Water solvent mixture. Degas with

or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling). -

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the chloro-pyrimidine.

-

Hydrolysis (One-Pot): Once coupling is complete, add LiOH (3.0 equiv) directly to the reaction mixture and stir at 50°C for 2 hours to hydrolyze the ester to the free acid.

-

Workup: Acidify with 1M HCl to pH ~3. The product, 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid, will precipitate. Filter, wash with water and cold diethyl ether.

Synthesis Workflow Diagram

Caption: Convergent synthesis via Suzuki coupling followed by in-situ ester hydrolysis.

Medicinal Chemistry Applications

Pharmacophore Utility

This scaffold is frequently utilized to target the ATP-binding site of kinases or the hydrophobic cleft of protein interfaces (e.g., MDM2-p53).

-

H-Bonding: The pyrimidine nitrogens (N1, N3) serve as specific hydrogen bond acceptors (e.g., interacting with the hinge region of kinases).

-

Vector Positioning: The carboxylic acid at C-5 allows for the attachment of solubilizing groups (piperazines, morpholines) or specific warheads via amide bonds.

-

Metabolic Stability: The 3-fluoro group blocks metabolic "soft spots" on the phenyl ring, extending half-life (

) without imposing the steric bulk of a chloro- or methyl- group.

Interaction Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric interactions.

Handling, Stability & Safety

-

Storage: Store in a cool, dry place (2–8°C). Keep container tightly closed to prevent moisture absorption, although the free acid is generally non-hygroscopic.

-

Safety:

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). For biological assays, dilute into aqueous buffer; ensure final DMSO concentration is <1% to avoid cytotoxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10596208, 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]

-

Gao, Z., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Technical Guide: 2-(3-Fluorophenyl)pyrimidine-5-carboxylic Acid

[1][2]

Executive Summary

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS 933988-24-0 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a robust bioisostere for biphenyl carboxylic acids, offering improved metabolic stability and distinct electronic properties due to the nitrogen-rich pyrimidine core and the strategically placed fluorine atom. This guide details its chemical profile, validated synthetic routes, and application in drug discovery, specifically targeting kinase inhibitors and GPCR ligands.

Chemical Identity & Properties

| Parameter | Specification |

| CAS Number | 933988-24-0 |

| IUPAC Name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid |

| Molecular Formula | C₁₁H₇FN₂O₂ |

| Molecular Weight | 218.18 g/mol |

| SMILES | O=C(O)C1=CN=C(C2=CC=CC(F)=C2)N=C1 |

| Appearance | Off-white to pale yellow solid |

| pKa (Calculated) | ~3.4 (Acidic proton) |

| LogP (Calculated) | ~2.1 |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Structural Significance

The pyrimidine-5-carboxylic acid core allows for pi-stacking interactions while the carboxylic acid provides a crucial "warhead" for salt-bridge formation with arginine or lysine residues in protein binding pockets. The 3-fluoro substitution on the phenyl ring metabolically blocks the prone 3-position (preventing hydroxylation) and modulates the lipophilicity without significant steric penalty.

Synthetic Methodologies

Two primary routes are recommended: Suzuki-Miyaura Coupling for modular SAR exploration and Amidine Condensation for large-scale preparation.

Route A: Modular Synthesis (Suzuki-Miyaura)

This route is preferred in discovery chemistry due to the commercial availability of diverse boronic acids, allowing rapid analog generation.

Step 1: Cross-Coupling

-

Reagents: Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 3-Fluorophenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Conditions: Degas, heat to 90°C for 4–12 hours under N₂.

Step 2: Hydrolysis

-

Reagents: LiOH·H₂O (3.0 eq).

-

Solvent: THF/Water (1:1).

-

Conditions: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the product.

Route B: De Novo Synthesis (Amidine Condensation)

Ideal for multi-gram scale-up, avoiding expensive palladium catalysts.

-

Precursor: 3-Fluorobenzamidine hydrochloride.

-

Electrophile: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Vinamidinium equivalent).

-

Mechanism: Cyclocondensation followed by in situ ester hydrolysis if aqueous base is used during workup.

Visualization: Synthetic Logic Flow

Caption: Comparison of Palladium-catalyzed coupling (Route A) versus cyclocondensation (Route B) for synthesis.

Medicinal Chemistry Applications

Scaffold Utility & Bioisosterism

This compound acts as a heteroaryl bioisostere for biphenyl-4-carboxylic acid.

-

Electronic Modulation: The pyrimidine ring is electron-deficient compared to benzene, reducing the pKa of the carboxylic acid and potentially strengthening ionic interactions.

-

Fluorine Effect: The 3-fluoro substituent exerts a σ-inductive effect, deactivating the phenyl ring against metabolic oxidation (CYP450) and altering the vector of the dipole moment to optimize binding orientation.

Biological Targets[2]

-

Kinase Inhibitors: The carboxylic acid can anchor to the hinge region or solvent-front residues (e.g., Lysine) in kinases such as EGFR or HER2 . The biaryl system mimics the ATP adenine core.

-

GPCR Ligands: Used in the optimization of Adenosine A1 antagonists and GPR119 agonists , where the pyrimidine nitrogen atoms accept hydrogen bonds from receptor side chains (e.g., Asparagine or Serine).

Visualization: Structure-Activity Relationship (SAR)

Caption: Key pharmacophoric features of the 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid scaffold.

Analytical Characterization

To validate the synthesis of CAS 933988-24-0, the following analytical signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrimidine: Singlet (2H) at ~9.2–9.4 ppm (deshielded by N-atoms and COOH).

-

Phenyl: Multiplets at 8.0–8.3 ppm (ortho to pyrimidine), 7.6 ppm (meta), and 7.4 ppm (para/fluoro-coupled).

-

Acid: Broad singlet at 13.0–13.5 ppm (exchangeable with D₂O).

-

-

¹⁹F NMR: Single peak around -112 to -114 ppm (relative to CFCl₃).

-

Mass Spectrometry (ESI): Negative mode [M-H]⁻ = 217.1 m/z.

-

HPLC Purity: Retention time will be lower than the biphenyl analog due to the polarity of the pyrimidine nitrogens.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acid functionality is stable, but protection from moisture prevents clumping.

-

Solubility: Soluble in DMSO, DMF, and dilute aqueous base (NaOH/NaHCO₃). Poor solubility in water and non-polar solvents (Hexane).

References

-

BOC Sciences. 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid Product Page. Retrieved from

-

Alfa Chemistry. Catalog Entry for CAS 933988-24-0. Retrieved from

-

Zhichkin, P., et al. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

-

Ballatore, C., et al. (2013).[2] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395.[2] Link

An In-depth Technical Guide to 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

Executive Summary

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core linked to a fluorinated phenyl ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The pyrimidine moiety is a common feature in a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The addition of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the structure, synthesis, potential applications, and experimental protocols related to this compound, tailored for researchers and professionals in the field of drug development.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry.[2][3][4] Its derivatives exhibit a broad spectrum of biological activities, making them attractive starting points for the design of new drugs.[1][2][3][4] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[4]

Physicochemical Properties and Structural Elucidation

2.1. Chemical Structure

-

IUPAC Name: 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

-

Molecular Formula: C₁₁H₇FN₂O₂

-

Molecular Weight: 218.19 g/mol

-

CAS Number: 1883595-37-6[5]

The structure consists of a pyrimidine ring with a carboxylic acid group at the 5-position and a 3-fluorophenyl substituent at the 2-position.

2.2. Predicted Physicochemical Properties

A summary of key predicted physicochemical properties is presented in the table below. These parameters are crucial for assessing the drug-like qualities of the molecule.

| Property | Value |

| pKa | 1.67 ± 0.25 (Predicted)[6] |

| Melting Point | >210°C[6] |

| Boiling Point | 237°C[6] |

| Density | 1.491 g/cm³[6] |

| Flash Point | 97°C[6] |

Synthesis and Manufacturing

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through various methods. A common approach involves the reaction of amidinium salts with a derivative of a three-carbon component to form the pyrimidine ring.[7][8]

3.1. General Synthetic Approach

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7][8] This is followed by hydrolysis of the ester to yield the desired carboxylic acid.

DOT Diagram: Synthetic Workflow

Caption: Hypothetical inhibition of the EGFR signaling pathway.

4.2. Other Potential Applications

Derivatives of pyrimidine have also shown promise as:

-

Antiviral agents [2]* Anti-inflammatory drugs [1]* Antimicrobial compounds [9][10]* Cardiovascular agents [2] The subject compound can be a valuable intermediate in the synthesis of more complex molecules targeting these therapeutic areas.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the potential of a derivative of 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., EGFR).

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (solubilized in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Safety and Handling

As with any laboratory chemical, 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is a promising scaffold for the development of novel therapeutics. Its structural features suggest potential for activity against a range of biological targets, particularly protein kinases. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in various biological assays to unlock their full therapeutic potential.

References

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. ResearchGate. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. Available from: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information. Available from: [Link]

- US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. Google Patents.

-

Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. Available from: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis-journal. Available from: [Link]

-

2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. PubChem. Available from: [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available from: [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World. National Center for Biotechnology Information. Available from: [Link]

-

5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. PubChem. Available from: [Link]

-

Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[6][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]

-

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic Acid. Pharmaffiliates. Available from: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

Technical Guide: Synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid represents a critical workflow in medicinal chemistry, particularly for programs targeting kinase inhibition (e.g., JAK, BTK) or GPCR modulation. The pyrimidine-5-carboxylic acid motif serves as a privileged scaffold, offering a rigid vector for amide coupling at the 5-position while the 2-aryl substituent dictates lipophilicity and metabolic stability.

From a process chemistry perspective, two primary retrosynthetic disconnections are viable. The choice depends heavily on the stage of development (Discovery vs. Process Scale-up):

-

Route A (Convergent / Discovery): Suzuki-Miyaura Coupling .

-

Mechanism:[1][2][3][4][5] Palladium-catalyzed cross-coupling of a 2-chloropyrimidine intermediate with 3-fluorophenylboronic acid.

-

Advantage:[2][3][5][6][7][8] Modular, high functional group tolerance, uses commercially available building blocks. Ideal for SAR (Structure-Activity Relationship) exploration.

-

-

Route B (De Novo / Process): Amidine Condensation .

Retrosynthetic Analysis Diagram

Figure 1: Retrosynthetic analysis showing the convergent Suzuki route (left) and the linear cyclocondensation route (right).

Part 2: Primary Synthesis Pathway (Suzuki-Miyaura Coupling)

This route is recommended for laboratory-scale synthesis (mg to 100g) due to its reliability and the commercial availability of Ethyl 2-chloropyrimidine-5-carboxylate .

Reaction Scheme

-

Coupling: Ethyl 2-chloropyrimidine-5-carboxylate + 3-Fluorophenylboronic acid

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate. -

Saponification: Ester intermediate

Target Acid.

Experimental Protocol

Step 1: Suzuki Cross-Coupling

-

Reagents:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

-

-

Procedure:

-

Charge a reaction vessel with the chloropyrimidine ester and boronic acid.

-

Add 1,4-dioxane and degas the solution by sparging with nitrogen for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Add the Pd catalyst and the aqueous Na₂CO₃ solution.

-

Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water/brine.[9] Dry organic layer over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Step 2: Hydrolysis

-

Reagents:

-

Crude Ester (from Step 1)

-

LiOH·H₂O (3.0 equiv)

-

Solvent: THF/Water (3:1)

-

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH·H₂O in one portion.[5]

-

Stir at Room Temperature (RT) for 2–3 hours. Note: Heating to 50°C may be required if solubility is poor.

-

Isolation: Acidify reaction mixture to pH ~3 using 1N HCl. The product usually precipitates as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum at 45°C.

-

Process Data & Yields

| Parameter | Value / Range | Notes |

| Step 1 Yield | 75% – 88% | Sensitive to O₂; efficient degassing is key. |

| Step 2 Yield | 90% – 95% | Quantitative conversion typical. |

| Overall Yield | 65% – 80% | High efficiency for a 2-step sequence. |

| Purity (HPLC) | >98% | After precipitation/recrystallization. |

Part 3: Alternative Pathway (Amidine Condensation)

This route is validated for larger scale-up where cost of goods (COGs) is a priority. It utilizes the condensation of an amidine with a "masked" formyl-acetic ester equivalent.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic vinyl carbon of the vinamidinium salt (or enolate), followed by elimination and ring closure. This method builds the pyrimidine ring de novo, ensuring the 2-position substituent is locked in from the start.

Experimental Protocol (Adapted from Zhichkin et al.)

Reagents:

-

3-Fluorobenzamidine hydrochloride (1.1 equiv)

-

Linker: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 equiv) [Prepared from methyl formate and methyl 3,3-dimethoxypropionate]

-

Solvent: DMF (Anhydrous)[9]

Procedure:

-

Salt Formation (Pre-step): If starting from the free amidine, generate the salt in situ. If using the HCl salt, ensure the reaction medium is basic enough or use the pre-formed sodium enolate linker.

-

Suspend the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF.

-

Add 3-fluorobenzamidine hydrochloride.

-

Heat the mixture to 100°C for 1–2 hours.

-

Quench: Cool to RT and pour into ice-water.

-

Isolation: The intermediate ester often precipitates. Filter or extract with EtOAc.[9]

-

Hydrolysis: Proceed with NaOH/Ethanol hydrolysis similar to Method A to obtain the final acid.

Part 4: Process Control & Troubleshooting Logic

This section details the self-validating checks a Senior Scientist must perform.

Impurity Profile & Control

-

Protodeboronation (Method A): If 3-fluorobenzene is observed in LC-MS, the boronic acid is decomposing. Solution: Lower temperature to 80°C and increase catalyst loading slightly, or switch to the corresponding Boronic Ester (Pinacol ester) which is more stable.

-

Regioisomers (Method B): Rare, but ensure the starting "linker" is pure. The 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol salt is specific for 5-carboxylate formation.

Workflow Logic Diagram

Figure 2: Decision logic for monitoring the Suzuki coupling reaction progress.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[10] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Wade, J. V., & Krueger, C. A. (2003).[11] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.[11] Journal of Combinatorial Chemistry, 5(3), 267–272.[11]

-

Bagley, M. C., et al. (2001). A new route to 2-substituted pyrimidines via a microwave-assisted propargylamidine cyclization. Synlett, 2001(11), 1752-1754.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications, notably in oncology.[1][2] This document details a robust synthetic pathway to 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, provides a thorough analytical characterization, and explores its potential as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and modulation of protein function. Furthermore, the pyrimidine scaffold is synthetically tractable, allowing for the facile introduction of diverse substituents to fine-tune its pharmacological properties.

In the realm of oncology, pyrimidine derivatives have emerged as a particularly fruitful class of compounds, with many acting as potent inhibitors of protein kinases.[3] Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-substituted pyrimidine core, in particular, has been a focus of extensive research in the development of kinase inhibitors. This guide focuses on a specific derivative, 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, providing a detailed exploration of its synthesis and potential therapeutic applications.

Synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

The synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is a multi-step process that begins with the formation of a pyrimidine ester precursor, followed by its hydrolysis to the final carboxylic acid. The following protocol is a well-established and efficient method for obtaining the target compound.

Synthesis of Ethyl 2-(3-Fluorophenyl)pyrimidine-5-carboxylate

This initial step involves the condensation of 3-fluorobenzamidine with an activated three-carbon synthon to construct the pyrimidine ring.

Experimental Protocol:

-

Step 1: Preparation of 3-Fluorobenzamidine Hydrochloride. This starting material can be synthesized from 3-fluorobenzonitrile via the Pinner reaction or can be procured from commercial vendors.

-

Step 2: Cyclization Reaction. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzamidine hydrochloride (1 equivalent) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) in absolute ethanol.

-

Step 3: Base-mediated Cyclization. To the stirred solution, add a solution of sodium ethoxide in ethanol (25 wt%, 1.2 equivalents) dropwise at room temperature.

-

Step 4: Reflux. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 5: Work-up. Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. The product, ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate, will precipitate out of solution.

-

Step 6: Isolation and Purification. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired ester. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

The use of sodium ethoxide as a base is crucial for the deprotonation of the amidine and the subsequent cyclization reaction.

-

Ethanol serves as an excellent solvent for the reactants and facilitates the reaction under reflux conditions.

-

The work-up procedure is designed to neutralize the basic reaction mixture and induce the precipitation of the less soluble product.

Hydrolysis of Ethyl 2-(3-Fluorophenyl)pyrimidine-5-carboxylate to 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Step 1: Dissolution. Suspend ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Step 2: Saponification. Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the suspension.

-

Step 3: Heating. Heat the reaction mixture to 60-70 °C and stir until the reaction is complete, as indicated by TLC analysis.

-

Step 4: Acidification. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid product will precipitate.

-

Step 5: Isolation. Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Causality of Experimental Choices:

-

Alkaline hydrolysis (saponification) is a standard and effective method for converting esters to carboxylic acids.

-

The use of a co-solvent system (ethanol/water) ensures the solubility of both the starting ester and the sodium hydroxide.

-

Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Synthesis Workflow Diagram:

Caption: Proposed mechanism of kinase inhibition.

Further Research and Development:

To fully elucidate the therapeutic potential of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, further investigation is warranted. Key areas for future research include:

-

Kinase Profiling: Screening the compound against a broad panel of kinases to identify its primary targets and assess its selectivity.

-

In Vitro Cellular Assays: Evaluating its anti-proliferative activity in various cancer cell lines to determine its potency and spectrum of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the pyrimidine and phenyl rings to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models of cancer.

Conclusion

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is a synthetically accessible compound with a chemical scaffold that holds significant promise for the development of novel kinase inhibitors. This technical guide provides a solid foundation for researchers and drug development professionals by detailing a reliable synthetic route and outlining the key analytical characterization parameters. While further biological evaluation is required to fully understand its therapeutic potential, the information presented herein serves as a valuable starting point for the exploration of this and related pyrimidine derivatives as next-generation targeted cancer therapies.

References

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (Provides context on pyrimidine-5-carbonitrile derivatives as anticancer agents). RSC Publishing.

- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (Discusses pyrimidine bioisosteres as kinase inhibitors). PubMed Central.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (Highlights the potential of 2-phenylpyrimidine derivatives as EGFR inhibitors). PubMed Central.

- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (Describes the synthesis of related pyrimidine esters).

- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.

- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (Reviews pyrimidine derivatives as kinase inhibitors). ScienceDirect.

- ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. (Provides general NMR data for pyrimidine systems).

- The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (General reference for NMR assignment). Preprints.org.

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (Discusses pyrimidine derivatives as EGFR inhibitors). RSC Publishing.

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (Shows the versatility of the 2-phenylpyrimidine scaffold). RSC Publishing.

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Highlights the potential of pyrimidine derivatives as multi-targeted kinase inhibitors). MDPI.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (General reference for synthesis and anticancer activity). MDPI.

- Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (Discusses pyrimidine derivatives as EGFR inhibitors).

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (Provides general information on the spectroscopy of carboxylic acids).

- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.

- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (General synthesis of pyrimidine derivatives).

- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.

- Technical Support Center: Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate. (Provides general information on the synthesis of pyrimidine esters). Benchchem.

- Optimization of reaction conditions for Ethyl 2-aminopyrimidine-5-carboxylate synthesis. (Provides general information on the synthesis of pyrimidine esters). Benchchem.

- Application Notes and Protocols: Ethyl 2-aminopyrimidine-5-carboxylate in Medicinal Chemistry. (Provides general protocols for biological assays). Benchchem.

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Beyond the Number: The Physicochemical and Synthetic Profile of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic Acid

[1]

Executive Summary

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-24-0) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] While its molecular weight is 218.19 g/mol , its value lies in its role as a "privileged scaffold."[1] It combines a pyrimidine core (a ubiquitous pharmacophore in kinase inhibitors) with a meta-fluorinated phenyl ring (enhancing metabolic stability) and a carboxylic acid handle (enabling rapid library generation via amide coupling).[1]

This guide provides a rigorous technical analysis of this compound, moving from its fundamental physicochemical properties to a validated synthetic protocol and its strategic application in fragment-based drug design (FBDD).[1]

Physicochemical Profile & Ligand Efficiency

In drug discovery, molecular weight is not just a mass; it is a denominator for efficiency.[1] This compound falls perfectly within the "Rule of 3" for fragment-based design (MW < 300), allowing significant room for functionalization while maintaining drug-like properties.[1]

Table 1: Core Physicochemical Parameters

| Parameter | Value | Significance in Drug Design |

| Molecular Weight | 218.19 g/mol | Ideal for FBDD; leaves ~280 Da "growth room" before hitting the Rule of 5 limit (500 Da).[1] |

| Monoisotopic Mass | 218.0495 | Critical for high-resolution mass spectrometry (HRMS) identification.[1] |

| Molecular Formula | C₁₁H₇FN₂O₂ | High carbon/heteroatom ratio suggests good balance of solubility and permeability.[1] |

| CAS Number | 933988-24-0 | Unique identifier for sourcing and regulatory filing.[1] |

| cLogP | ~2.1 | Moderate lipophilicity ensures cell permeability without excessive insolubility.[1] |

| TPSA | ~63 Ų | Well below the 140 Ų limit for oral bioavailability; suggests good passive transport.[1] |

| H-Bond Acceptors | 4 (N, O, F) | The pyrimidine nitrogens and carboxylate oxygens are key interaction points.[1] |

| H-Bond Donors | 1 (OH) | The acid proton is available for specific binding or replacement.[1] |

Synthetic Architecture: Validated Protocol

The most robust route to 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed cycle couples an aryl boronic acid with a heteroaryl halide.[1]

Strategic Causality[1]

-

Why Suzuki? It tolerates the carboxylic acid moiety (though ester protection is often preferred for higher yields) and proceeds under mild aqueous conditions.[1]

-

Why 2-Chloropyrimidine? The 2-position of pyrimidine is electron-deficient, facilitating oxidative addition by the Palladium catalyst.[1]

-

Why 3-Fluorophenylboronic acid? It introduces the metabolic blocker (Fluorine) early in the synthesis.[1]

Diagram 1: Synthetic Pathway Flow

Caption: Step-wise Suzuki-Miyaura coupling followed by ester hydrolysis to yield the target acid.[1]

Detailed Experimental Protocol

Step 1: Cross-Coupling

-

Charge: In a round-bottom flask, combine ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent: Add 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). The biphasic system dissolves the inorganic base while solubilizing the organics.[1]

-

Degas: Critical Step. Sparge with Argon for 10 minutes.[1] Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1]

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC or LC-MS (Target M+1 = ~247 for ethyl ester).[1]

Step 2: Hydrolysis & Isolation

-

Saponification: Cool the mixture. Add LiOH (3.0 eq) directly to the reaction pot (or after a mini-workup). Stir at RT for 2 hours.

-

Workup: Evaporate dioxane. Dilute the aqueous residue with water.[1] Wash with EtOAc (removes non-polar impurities/catalyst ligands).[1]

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~3.[1] The product, 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid, will precipitate as a white/off-white solid.[1]

-

Purification: Filter and wash with cold water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Structural Biology & Pharmacophore Logic

This molecule is not randomly assembled; it is a "privileged structure" in kinase and GPCR medicinal chemistry.[1]

The "Fluorine Effect"

The fluorine atom at the meta position of the phenyl ring serves two specific purposes:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically vulnerable site, extending the half-life (

) of the final drug.[1] -

Electronic Modulation: Fluorine is electron-withdrawing.[1] It lowers the electron density of the phenyl ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket.[1]

Diagram 2: Strategic Utility Map

Caption: Pharmacophore mapping showing how each structural element contributes to drug-likeness.

Quality Control & Characterization

To ensure the integrity of your biological assays, the compound must meet strict QC criteria.[1]

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrimidine protons (deshielded, >9.0 ppm) and the multiplet pattern of the 3-fluorophenyl ring (7.3–8.0 ppm).[1]

-

Purity: >95% by HPLC (UV 254 nm). Impurities from the Suzuki coupling (e.g., triphenylphosphine oxide if Pd(PPh3)4 is used) can be cytotoxic and confound assay results.[1]

-

Appearance: Typically a white to off-white powder.[1] Yellowing indicates oxidation or residual palladium.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Phenylpyrimidine-5-carboxylic acid (Analogous Scaffold). Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for the synthesis described).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Theoretical basis for the Fluorine substitution).

Technical Guide: Biological Activity of Fluorinated Pyrimidine Carboxylic Acids

Executive Summary

This technical guide analyzes the pharmacophore of fluorinated pyrimidine carboxylic acids , a class of heterocycles where the electron-withdrawing nature of fluorine acts synergistically with the hydrogen-bonding and solubility profile of the carboxylate group. While fluorinated pyrimidines (e.g., 5-Fluorouracil) are established antimetabolites, the carboxylic acid derivatives (e.g., 5-Fluoroorotic acid, fluoro-naphthyridines) exhibit distinct biological activities ranging from "lethal synthesis" in fungal genetics to DNA gyrase inhibition in clinical antibiotics.

This guide details the mechanism of action (MoA), Structure-Activity Relationships (SAR), and experimental protocols for evaluating these compounds in drug discovery.

The Monocyclic Archetype: 5-Fluoroorotic Acid (5-FOA)

5-Fluoroorotic acid (5-FOA) represents the foundational monocyclic scaffold. It is a prodrug that leverages the pyrimidine salvage pathway to exert cytotoxicity.

Mechanism of Action: Lethal Synthesis

5-FOA itself is relatively non-toxic. Its biological activity depends on intracellular conversion into the toxic antimetabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This process, termed "lethal synthesis," discriminates between cells possessing the pyrimidine biosynthetic pathway and those that do not.

The Metabolic Cascade:

-

Entry: 5-FOA enters the cell via permeases.

-

Ribosylation: Orotate phosphoribosyltransferase (OPRTase, encoded by URA5 or pyrE) converts 5-FOA to 5-fluoro-OMP .

-

Decarboxylation: Orotidine-5'-monophosphate decarboxylase (OMPdecase, encoded by URA3 or pyrF) removes the carboxyl group, yielding 5-fluoro-UMP .

-

Toxicity: 5-fluoro-UMP is phosphorylated to 5-fluoro-dUMP, which covalently inhibits Thymidylate Synthase (TS) , halting DNA replication and causing cell death.

Visualization: 5-FOA Metabolic Pathway

The following diagram illustrates the conversion of 5-FOA into its toxic metabolite.

Caption: The "Lethal Synthesis" pathway of 5-FOA. Cells lacking URA3/URA5 cannot generate the toxic FdUMP.

Bicyclic Powerhouses: Fluorinated 1,8-Naphthyridine-3-Carboxylic Acids[1][2]

While 5-FOA is a metabolic tool, the fusion of the pyrimidine ring with a pyridine ring yields 1,8-naphthyridines , a class of potent broad-spectrum antibiotics (e.g., Gemifloxacin, Enoxacin). Here, the carboxylic acid at position 3 is critical for binding, not metabolism.

Structure-Activity Relationship (SAR)

The 6-fluoro-1,8-naphthyridine-3-carboxylic acid scaffold functions as a bioisostere of the fluoroquinolones.

-

C-3 Carboxylic Acid & C-4 Ketone: Essential for binding to the DNA-Gyrase complex via a Magnesium ion bridge. Modification here destroys antibacterial activity.

-

C-6 Fluorine: Significantly increases lipophilicity and cell penetration. It also enhances gyrase inhibition (up to 100-fold vs. non-fluorinated analogs).

-

N-1 Substitution: Controls potency and pharmacokinetics. Cyclopropyl groups (as in Gemifloxacin) offer the best balance of Gram-negative/positive coverage.

Visualization: SAR of Fluoro-Naphthyridines

Caption: Key structural features governing the antibacterial activity of fluorinated naphthyridine carboxylic acids.

Experimental Protocols

Protocol: Yeast Selection Assay using 5-FOA

This protocol validates the biological activity of 5-FOA by selecting for URA3- deficient mutants. It is a standard self-validating system: wild-type cells die, while mutants survive.

Reagents:

-

5-FOA Powder: >98% purity.[1] Store at -20°C.

-

Solvent: Dimethyl sulfoxide (DMSO) or sterile water (requires heating).

-

Base Medium: Synthetic Complete (SC) medium lacking Uracil.

Step-by-Step Methodology:

-

Preparation of 100X 5-FOA Stock:

-

Dissolve 1.0 g of 5-FOA in 10 mL of DMSO. Vortex until clear.

-

Note: DMSO is preferred over water to avoid heat-induced degradation during autoclaving, although 5-FOA is heat-stable up to boiling.

-

-

Media Formulation:

-

Prepare standard SC agar medium (glucose + nitrogen base + amino acid dropout mix).

-

Autoclave at 121°C for 15 minutes.

-

Cool media to 55°C in a water bath.

-

-

Induction:

-

Add Uracil to a final concentration of 50 mg/L (Essential: Mutants generated will be uracil auxotrophs and require uracil to grow).

-

Add 5-FOA stock to a final concentration of 1 mg/mL (0.1%).

-

Mix thoroughly and pour plates.

-

-

Plating and Incubation:

-

Plate approximately

yeast cells per plate. -

Incubate at 30°C for 3-5 days.

-

-

Validation:

-

Positive Control: Plate a known ura3- strain (should grow).

-

Negative Control: Plate a wild-type URA3+ strain (should not grow).

-

Synthesis of 2-Substituted-5-Fluoropyrimidine-4-Carboxylic Acids

Context: This class is emerging in antiviral research. The carboxylic acid is often generated via hydrolysis of an ester intermediate.

-

Starting Material: Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.

-

Nucleophilic Substitution: React with 2.0 equivalents of the desired amine (e.g., methylamine) in THF at 0°C to substitute the C-2 chlorine.

-

Hydrolysis:

-

Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (3:1).

-

Stir at RT for 4 hours.

-

Acidify with 1M HCl to pH 2.0.

-

Extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Hexane.

Data Summary: Comparative Biological Activity

| Compound Class | Primary Target | Role of Fluorine | Role of Carboxylic Acid | Clinical/Lab Status |

| 5-Fluoroorotic Acid | Thymidylate Synthase | Forms covalent ternary complex (suicide inhibition) | Recognition by OPRTase (metabolic entry) | Research Tool (Yeast Genetics) |

| Gemifloxacin (Naphthyridine) | DNA Gyrase / Topo IV | Increases lipophilicity & enzyme binding | Chelates Mg++ in enzyme active site | FDA Approved (Antibiotic) |

| Enoxacin (Naphthyridine) | DNA Gyrase | Enhances potency vs Gram-negatives | Essential pharmacophore | FDA Approved (Antibiotic) |

| Aminocyclopyrachlor | Auxin Receptors | (Chlorine analog used as reference) | Mimics Indole-3-acetic acid (Auxin) | Agrochemical (Herbicide) |

References

-

Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking ortidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346. Link

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–15. Link

-

Hong, C. Y., Kim, Y. K., Chang, J. H., Kim, S. H., Choi, H., Nam, D. H., ... & Ok, J. H. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-aminomethyl-3-methoxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (gemifloxacin). Journal of Medicinal Chemistry, 40(22), 3584–3593. Link

-

Thermo Fisher Scientific. (n.d.). 5-Fluoroorotic Acid (5-FOA) Product Information. Link

Sources

A Technical Guide to the Discovery of Novel Pyrimidine-Based Inhibitors: From High-Throughput Screening to Preclinical Validation

For decades, the pyrimidine scaffold has been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically successful drugs.[1][2][3][4] Its remarkable versatility, stemming from its ability to engage in various biological interactions through hydrogen bonding and as a bioisostere for other aromatic systems, has cemented its status as a privileged structure in drug discovery.[1] This guide provides a comprehensive overview of the modern workflow for identifying and developing novel pyrimidine-based inhibitors, tailored for researchers and scientists in the field of drug development. We will delve into the strategic considerations, experimental protocols, and data interpretation necessary to advance a pyrimidine-based drug discovery program from initial screening to a preclinical candidate.

The Rationale for Targeting with Pyrimidine-Based Scaffolds

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement imparts unique physicochemical properties that are highly advantageous for drug design.[1] The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking and hydrophobic interactions within a target's binding site. Furthermore, the pyrimidine core is synthetically tractable, allowing for the facile introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][5] These attributes have led to the successful development of pyrimidine-based drugs across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][4]

A prime example of the therapeutic potential of pyrimidine-based inhibitors is in the field of oncology. Many kinases, which are key regulators of cell signaling and are often dysregulated in cancer, have an ATP-binding pocket that can readily accommodate the pyrimidine scaffold.[6] This has led to the development of numerous pyrimidine-based kinase inhibitors, including drugs targeting VEGFR-2 to inhibit angiogenesis and Aurora kinases to disrupt mitosis.[7][8]

The Discovery Engine: High-Throughput Screening and Hit Identification

The journey to discovering a novel pyrimidine-based inhibitor typically begins with a robust high-throughput screening (HTS) campaign. HTS allows for the rapid assessment of large compound libraries against a specific biological target.[9]

Experimental Protocol: High-Throughput Screening for Kinase Inhibitors

-

Assay Development:

-

Select a suitable assay format to measure kinase activity. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that quantify ATP consumption.

-

Optimize assay conditions, including enzyme and substrate concentrations, ATP concentration (often at the Km value for ATP), and incubation time, to achieve a robust and reproducible signal window.

-

-

Library Screening:

-

Utilize a diverse chemical library, which may include commercially available collections or in-house libraries enriched with pyrimidine-based scaffolds.[9]

-

Perform a primary screen at a single compound concentration (e.g., 10 µM) in a 384-well or 1536-well plate format to identify initial "hits."[9][10]

-

-

Hit Confirmation and Triage:

-

Re-test the primary hits in the same assay to confirm their activity and eliminate false positives.

-

Conduct a dose-response analysis of the confirmed hits to determine their half-maximal inhibitory concentration (IC50).

-

Perform counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).

-

Prioritize hits based on potency, structural novelty, and "drug-like" properties.

-

The following diagram illustrates a typical HTS workflow for identifying novel inhibitors.

Caption: A generalized workflow for high-throughput screening and hit validation.

Refining the Lead: Structure-Activity Relationship (SAR) Studies

Once a promising hit series is identified, the next critical phase is to establish a clear structure-activity relationship (SAR).[11][12][13] SAR studies involve the systematic modification of the hit compound's chemical structure to understand how different functional groups and their positions on the pyrimidine core influence biological activity.[12]

A crucial aspect of SAR is the synthetic strategy employed. The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for synthesizing a diverse range of pyrimidine derivatives.[14] More modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents onto the pyrimidine ring.[1]

Experimental Protocol: Initial SAR Exploration

-

Scaffold Hopping and Analogue Synthesis:

-

Based on the initial hit, design and synthesize a focused library of analogues. This involves modifying substituents at various positions of the pyrimidine ring.[13] For example, if the hit is a 2,4-disubstituted pyrimidine, explore different aromatic and aliphatic groups at these positions.

-

Utilize efficient synthetic routes to generate these analogues in a timely manner.[1][5][14]

-

-

In Vitro Potency and Selectivity Testing:

-

Data Analysis and Iterative Design:

-

Analyze the SAR data to identify key structural features that contribute to potency and selectivity.[12] For instance, it might be discovered that a hydrogen bond donor at the 2-position and a hydrophobic group at the 4-position are critical for activity.

-

Use this information to design the next generation of analogues with improved properties. This iterative process of design, synthesis, and testing is the engine of lead optimization.

-

The following diagram illustrates the iterative nature of SAR studies.

Caption: The iterative cycle of structure-activity relationship studies.

Cellular Validation: Moving Beyond the Test Tube

While biochemical assays are essential for determining direct target engagement and potency, it is crucial to validate the activity of inhibitors in a more physiologically relevant context. Cell-based assays provide this next level of validation, assessing a compound's ability to penetrate cell membranes and exert its effect in a cellular environment.

Experimental Protocol: Cellular Proliferation and Cytotoxicity Assays

-

Cell Line Selection:

-

MTT or CellTiter-Glo® Assay:

-

Seed the selected cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the pyrimidine-based inhibitors for a defined period (e.g., 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent to the wells.[16] In viable cells, mitochondrial reductases convert MTT to a purple formazan product, while CellTiter-Glo® measures ATP levels as an indicator of cell viability.[16]

-

Quantify the signal using a plate reader and calculate the GI50 (concentration for 50% growth inhibition) or IC50.

-

Table 1: Example Cellular Activity Data for a Novel Pyrimidine-Based Inhibitor Series

| Compound | Target IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |

| Lead 1 | 15 | 0.5 | 1.2 |

| Analogue 1a | 250 | >10 | >10 |

| Analogue 1b | 5 | 0.1 | 0.3 |

| Reference Drug | 10 | 0.2 | 0.5 |

Further cellular assays can be employed to elucidate the mechanism of action. For instance, cell cycle analysis by flow cytometry can determine if the inhibitor causes cell cycle arrest at a specific phase, and apoptosis assays can confirm if the compound induces programmed cell death.[7]

Preclinical Evaluation: In Vivo Efficacy and Pharmacokinetics

The most promising lead compounds from in vitro and cellular studies are advanced into preclinical in vivo models to assess their efficacy and pharmacokinetic (PK) properties.[8] Animal models, such as mouse xenograft models for cancer, are indispensable for evaluating the therapeutic potential of a drug candidate in a living organism.[8]

Experimental Protocol: Mouse Xenograft Efficacy Study

-

Model Establishment:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Dosing and Monitoring:

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the pyrimidine-based inhibitor and a reference drug at a predetermined dose and schedule (e.g., once daily oral gavage).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[8]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacokinetic Analysis:

-

In a separate cohort of animals, administer a single dose of the compound and collect blood samples at various time points.

-

Analyze the plasma concentrations of the drug using LC-MS/MS to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[11][17]

-

A successful preclinical candidate will demonstrate significant tumor growth inhibition in efficacy models with an acceptable safety and pharmacokinetic profile.[8][11] For example, a recent study on a novel pyrimidine-based Aurora kinase inhibitor showed over 80% tumor regression in a small-cell lung cancer xenograft model.[8]

Conclusion and Future Perspectives

The discovery of novel pyrimidine-based inhibitors is a dynamic and evolving field. The principles and protocols outlined in this guide provide a robust framework for identifying and advancing promising candidates. As our understanding of disease biology deepens and new technologies emerge, the strategies for drug discovery will continue to be refined. The enduring versatility of the pyrimidine scaffold ensures that it will remain a central element in the development of the next generation of targeted therapies.

References

-

Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Frontiers in Endocrinology. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

-

Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Heliyon. Available at: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Pharmaceutical Research International. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available at: [Link]

-

Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available at: [Link]

-

High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. Available at: [Link]

-

Multidisciplinary and Personalized Approach in the Treatment of Advanced Breast Cancer. Dovepress. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Tuberculosis. Available at: [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. jchemrev.com [jchemrev.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

This in-depth technical guide explores the promising, albeit currently uncharacterized, therapeutic potential of the novel small molecule, 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid. While direct experimental data on this specific compound is not yet prevalent in published literature, a rigorous analysis of its core structural motifs—the pyrimidine-5-carboxylic acid scaffold and the 3-fluorophenyl substituent—provides a strong foundation for hypothesizing its likely biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a logical framework for initiating investigation into this compound's mechanism of action and therapeutic applications.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates across a wide range of diseases, including cancers and infectious diseases.[1][2][3][4] The carboxylic acid moiety at the 5-position is a critical feature, often serving as a key interacting group with target proteins, while the 2-substituted phenyl ring dictates specificity and potency. The addition of a fluorine atom to the phenyl ring can further enhance binding affinity and modulate pharmacokinetic properties.

This guide will dissect the most probable therapeutic targets for 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, drawing parallels from established research on structurally analogous compounds. For each proposed target, we will delve into the mechanistic rationale and provide detailed, actionable experimental protocols for validation.

Table of Contents

-

Hypothesized Therapeutic Target 1: Dihydroorotate Dehydrogenase (DHODH)

-

Mechanistic Rationale

-

Experimental Validation Workflow

-

-

Hypothesized Therapeutic Target 2: Epidermal Growth Factor Receptor (EGFR) Kinase

-

Mechanistic Rationale

-

Experimental Validation Workflow

-

-

Hypothesized Therapeutic Target 3: Fibroblast Growth Factor Receptor 3 (FGFR3) Kinase

-

Mechanistic Rationale

-

Experimental Validation Workflow

-

-

Hypothesized Therapeutic Target 4: Aurora A Kinase

-

Mechanistic Rationale

-

Experimental Validation Workflow

-

-

Summary and Future Directions

-

References

Hypothesized Therapeutic Target 1: Dihydroorotate Dehydrogenase (DHODH)

Mechanistic Rationale

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[5] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a validated target for anticancer and immunomodulatory drugs.[6][7][8]

The core structure of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid bears a strong resemblance to the natural substrate, dihydroorotate, and other known pyrimidine-based DHODH inhibitors.[9] The pyrimidine ring can mimic the endogenous pyrimidine base, while the carboxylic acid at the 5-position is crucial for anchoring the molecule within the enzyme's active site, likely through interactions with key amino acid residues.[9] The 3-fluorophenyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. The established role of pyrimidine analogs as DHODH inhibitors makes this a primary and highly plausible therapeutic target.[9]

Signaling Pathway and Proposed Inhibition

Caption: Proposed inhibition of DHODH by 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid.

Experimental Validation Workflow